molecular formula C12H7N3O7 B1200878 2,4-Dinitro-3'-nitrodiphenyl ether CAS No. 2548-97-2

2,4-Dinitro-3'-nitrodiphenyl ether

Cat. No. B1200878
CAS RN: 2548-97-2
M. Wt: 305.2 g/mol
InChI Key: SFBYLUNXRRSEEP-UHFFFAOYSA-N
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Description

2,4-Dinitro-1-(3-nitrophenoxy)benzene is an aromatic ether.

Scientific Research Applications

Conformational Studies

Research has demonstrated that 2,4-dinitro-3'-nitrodiphenyl ether exhibits preferred conformations due to extensive conjugation and the coplanarity of the ether linkage with the dinitro ring. This understanding is crucial in stereochemistry, influencing how such compounds interact in various chemical environments (Lehmann, 1970).

Agricultural Impact

Studies have shown that similar compounds, like nitrofen, a derivative of 2,4-dinitro-3'-nitrodiphenyl ether, can impact agricultural crops like cabbage, demonstrating the importance of understanding these compounds in agrochemical contexts (Pereira, Hopen, & Splittstoesser, 1972).

Chromatographic Analysis

Thin-layer chromatography of 2,4-dinitrodiphenyl ethers has been studied for compounds used as plasticizers in solid rocket propellants and intermediates in high-explosive synthesis. This research contributes to our understanding of how these compounds can be separated and analyzed (Parihar, Sharma, & Tewari, 1966).

Chemical Synthesis

Research has also delved into the functionalization of α,γ‐dinitro compounds, with 2,4-dinitro-3'-nitrodiphenyl ether serving as a model for synthesizing various ether products. This highlights the role of such compounds in synthetic organic chemistry (Wade, Castillo, & Paparoidamis, 2014).

Polymer Science

2,4-Dinitro-3'-nitrodiphenyl ether derivatives have been used in the synthesis of polyimides containing oxyethylene units, which are significant in materials science for their thermal stability and solubility properties (Feld, Ramalingam, & Harris, 1983).

Photocleavage Studies

The compound has been used in the study of photocleavable linkers, showing how it undergoes photolysis to release alcohol compounds, a key aspect in photochemistry (Madhavan & Gin, 2004).

Biodegradation

Studies have examined the aerobic biodegradation of derivatives like 2,4-dinitrotoluene, providing insights into the environmental impact and degradation pathways of such compounds (Freedman, Shanley, & Scholze, 1996).

Mutagenicity Assessment

Finally, the mutagenic potential of 4-nitrodiphenyl ether, a related compound, has been investigated, highlighting the importance of such studies in understanding the health and environmental impacts of these chemicals (Gupta, Dey, & Juneja, 1986).

properties

CAS RN

2548-97-2

Product Name

2,4-Dinitro-3'-nitrodiphenyl ether

Molecular Formula

C12H7N3O7

Molecular Weight

305.2 g/mol

IUPAC Name

2,4-dinitro-1-(3-nitrophenoxy)benzene

InChI

InChI=1S/C12H7N3O7/c16-13(17)8-2-1-3-10(6-8)22-12-5-4-9(14(18)19)7-11(12)15(20)21/h1-7H

InChI Key

SFBYLUNXRRSEEP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

2548-97-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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